5-(1H-pyrrol-2-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole

Lipophilicity Membrane permeability Drug design

5-(1H-pyrrol-2-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole (CAS 1255777-52-6, MW 295.22, molecular formula C13H8F3N3O2) is a heterocyclic screening compound combining a 1,2,4-oxadiazole core with a pyrrole ring at position 5 and a 4-(trifluoromethoxy)phenyl substituent at position 3. The 1,2,4-oxadiazole ring is a well-established ester and amide bioisostere present in numerous biologically active molecules, including receptor ligands, enzyme inhibitors, and antimicrobial agents.

Molecular Formula C13H8F3N3O2
Molecular Weight 295.221
CAS No. 1255777-52-6
Cat. No. B2504679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1H-pyrrol-2-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole
CAS1255777-52-6
Molecular FormulaC13H8F3N3O2
Molecular Weight295.221
Structural Identifiers
SMILESC1=CNC(=C1)C2=NC(=NO2)C3=CC=C(C=C3)OC(F)(F)F
InChIInChI=1S/C13H8F3N3O2/c14-13(15,16)20-9-5-3-8(4-6-9)11-18-12(21-19-11)10-2-1-7-17-10/h1-7,17H
InChIKeyWMCVAEJPBWXFFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(1H-Pyrrol-2-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole (CAS 1255777-52-6): Procurement-Relevant Structural and Physicochemical Profile


5-(1H-pyrrol-2-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole (CAS 1255777-52-6, MW 295.22, molecular formula C13H8F3N3O2) is a heterocyclic screening compound combining a 1,2,4-oxadiazole core with a pyrrole ring at position 5 and a 4-(trifluoromethoxy)phenyl substituent at position 3 . The 1,2,4-oxadiazole ring is a well-established ester and amide bioisostere present in numerous biologically active molecules, including receptor ligands, enzyme inhibitors, and antimicrobial agents [1]. This compound is cataloged by ChemDiv (Compound ID S553-0092) and Sigma-Aldrich (Product CV2H2F6253C5) as a solid-form screening compound, with a calculated logP of 4.55, polar surface area of 47.6 Ų, and one hydrogen bond donor, placing it within lead-like chemical space suitable for drug discovery campaigns .

Why 1,2,4-Oxadiazole Analogs Cannot Be Freely Substituted for 5-(1H-Pyrrol-2-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole in Research Programs


Within the 3,5-disubstituted-1,2,4-oxadiazole chemical space, three structural features of this specific compound drive quantifiable differences in target engagement and physicochemical behavior that prohibit generic substitution: (1) the pyrrole N–H hydrogen bond donor (HBD count = 1) enables specific polar interactions absent in N-methylated or heterocycle-replaced analogs ; (2) the –OCF3 group confers a logP of 4.55, which is approximately 1.0–1.5 log units higher than the –OCH3 analog, translating to a ~10–30× increase in membrane partitioning potential ; and (3) the 1,2,4-oxadiazole regioisomer placement (3-aryl, 5-heteroaryl) dictates distinct conformational preferences compared to 1,3,4-oxadiazole isomers, directly affecting pharmacophoric geometry in target binding pockets . These cumulative differences mean that even closely related analogs—such as the des-trifluoromethoxy or N-alkylated pyrrole variants—present fundamentally different molecular recognition profiles, making them non-interchangeable in structure–activity relationship (SAR) exploration and hit-to-lead optimization campaigns.

Quantitative Differentiation Evidence: 5-(1H-Pyrrol-2-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole vs. Closest Analogs


Lipophilicity-Driven Membrane Permeability Advantage: –OCF3 vs. –OCH3 and –H Substituents

The 4-(trifluoromethoxy)phenyl substituent on the target compound yields a calculated logP of 4.55, representing a substantial lipophilicity increase over two closest structural comparators: the 4-methoxyphenyl analog (estimated logP ≈ 3.2, ΔlogP ≈ +1.35) and the unsubstituted 3-phenyl analog (estimated logP ≈ 3.0, ΔlogP ≈ +1.55) . Using the established correlation where each logP unit increase corresponds to approximately 10-fold higher membrane permeability, the target compound is predicted to exhibit 20–35× greater passive membrane diffusion than the –OCH3 and –H analogs, respectively [1].

Lipophilicity Membrane permeability Drug design

Hydrogen Bond Donor Capacity: Free Pyrrole N–H Enables Target Interactions Not Possible with N-Alkylated Analogs

The target compound possesses one hydrogen bond donor (HBD = 1) attributable to the free pyrrole N–H, whereas the structurally closest N-substituted analog—2-(2-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetonitrile (CAS 1428359-97-0)—has an HBD count of 0 because the pyrrole nitrogen is alkylated with a –CH2CN group [1]. In kinase hinge-binding motifs and other ATP-site directed inhibitors, a heterocyclic N–H donor is frequently required to form a critical hydrogen bond with a backbone carbonyl (e.g., Met or Cys residue), and its absence in the N-alkylated analog precludes this key interaction [2].

Hydrogen bonding Molecular recognition Kinase inhibitor design

DNA Gyrase Inhibitory Activity: Pyrrole-Containing 1,2,4-Oxadiazole Scaffold Demonstrates Low Micromolar Potency

A closely related 1,2,4-oxadiazole derivative bearing a pyrrole moiety (compound 35 in the original publication) demonstrated an IC50 of 1.2 μM against Escherichia coli DNA gyrase, with balanced low micromolar inhibition of E. coli topoisomerase IV and Staphylococcus aureus homologs, as well as MIC90 of 75 μM against Enterococcus faecalis [1]. By contrast, 1,2,4-oxadiazole/pyrrolidine hybrids from a separate series achieved IC50 values as low as 120 nM against E. coli gyrase, demonstrating that the nature of the 5-position heterocycle (pyrrole vs. pyrrolidine) strongly modulates potency [2]. The target compound, featuring an unsubstituted pyrrole at position 5 and a 4-OCF3-phenyl group at position 3, combines structural elements from both active chemotypes, positioning it as a scaffold-hopping intermediate between the micromolar pyrrole-series and the more potent pyrrolidine-series inhibitors.

Antibacterial DNA gyrase Topoisomerase IV

Physicochemical Property Space: Differentiated logP and PSA Profile Relative to Triazole-Containing Analog

The target compound (logP = 4.55, PSA = 47.6 Ų) occupies a distinct region of drug-like chemical space compared to the triazole-containing analog 5-(5-methyl-1H-1,2,4-triazol-3-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole, which is reported as an HIF pathway inhibitor scaffold . The pyrrole-for-triazole replacement reduces the heteroatom count (3 vs. 4 heteroatoms in the 5-substituent) and eliminates one additional hydrogen bond acceptor, resulting in lower PSA and higher logP—a profile more favorable for blood–brain barrier penetration according to CNS MPO scoring criteria [1]. This positions the target compound as a more CNS-accessible candidate relative to the triazole analog within the same 3-(4-OCF3-phenyl)-1,2,4-oxadiazole chemotype.

Drug-likeness Physicochemical properties Library design

Metabolic Stability Advantage of the –OCF3 Group: Class-Level Evidence for Oxidative Dealkylation Resistance

The trifluoromethoxy (–OCF3) substituent is recognized across multiple chemical series as offering superior metabolic stability compared to the methoxy (–OCH3) group, primarily because the electron-withdrawing fluorine atoms deactivate the phenyl ring toward CYP450-mediated oxidative O-demethylation, a common metabolic soft spot for methoxy-substituted aromatics [1]. In a study of 1,2,4-oxadiazolidine-3,5-diones, the trifluoromethoxy analog (compound 32) was identified as the most active compound in the series at a 5 mg/kg oral dose for antihyperglycemic activity, whereas the corresponding methoxy analogs showed reduced in vivo efficacy consistent with faster metabolic clearance [2]. While direct metabolic stability data (e.g., intrinsic clearance in human liver microsomes) for the target compound are not publicly available, the class-level principle suggests that the –OCF3 group confers a tangible stability advantage over the –OCH3 analog 5-(1H-pyrrol-2-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole.

Metabolic stability Cytochrome P450 Trifluoromethoxy

Pyrrole Regioisomerism: 1,2,4-Oxadiazole Connectivity Dictates Target Engagement Geometry Not Available to 1,3,4-Oxadiazole Isomers

The 1,2,4-oxadiazole ring in the target compound places the 3-aryl and 5-heteroaryl substituents in a 1,3-relationship (meta-like), creating a bond angle of approximately 130–135° between the substituent vectors, whereas the corresponding 1,3,4-oxadiazole isomer places substituents in a 1,2-relationship (ortho-like) with a bond angle of approximately 105–115° [1]. This geometric difference is pharmacophorically consequential: in the context of the established DNA gyrase B inhibitors, the 1,2,4-oxadiazole scaffold with a pyrrole at position 5 (as in compound 35, IC50 = 1.2 μM) orients the pyrrole into the ATP-binding site in a manner that is geometrically incompatible with the 1,3,4-oxadiazole isomer, which would project the heterocycle along a different trajectory [2]. This regioisomer-dependent binding geometry means that 1,3,4-oxadiazole-based pyrrole compounds cannot serve as direct substitutes in SAR studies designed around the 1,2,4-oxadiazole pharmacophore.

Regioisomerism Bioisostere Pharmacophore geometry

Optimal Application Scenarios for 5-(1H-Pyrrol-2-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole Based on Quantitative Differentiation Evidence


Antibacterial DNA Gyrase/Topoisomerase IV Dual-Inhibitor Hit Finding

This compound is most appropriately deployed in antibacterial screening cascades targeting the DNA gyrase B/topoisomerase IV ATPase domains, where the 1,2,4-oxadiazole–pyrrole scaffold has validated low micromolar activity (close analog compound 35: IC50 = 1.2 μM against E. coli DNA gyrase, with balanced topoisomerase IV inhibition) [1]. The free pyrrole N–H (HBD = 1) and the –OCF3 group (logP = 4.55) differentiate this compound from N-alkylated pyrrole and –OCH3-substituted analogs that lack either the hinge-binding hydrogen bond capacity or the metabolic stability required for progression. Researchers should prioritize this compound over the triazole analog when CNS-penetrant antibacterial candidates are desired, and over the 1,3,4-oxadiazole isomer when geometric fidelity to the DNA gyrase ATP-binding site pharmacophore is required.

Kinase Inhibitor Screening Library Enrichment with CNS-Penetrant Physicochemical Profile

With a PSA of 47.6 Ų and logP of 4.55, this compound resides within the optimal CNS drug-like space (PSA < 70 Ų, 2 < logP < 5) [2]. The pyrrole N–H donor enables canonical kinase hinge-binding interactions, while the –OCF3 group provides metabolic stability advantages not offered by the –OCH3 analog. For neuroscience-focused kinase screening collections, this compound provides a differentiated chemotype relative to more polar triazole- or pyrazole-containing 1,2,4-oxadiazole analogs (estimated PSA ≥ 67 Ų) that are less likely to achieve adequate brain exposure. Procurement of this specific compound is recommended over the 5-(5-methyl-1H-1,2,4-triazol-3-yl) analog when CNS target engagement is a primary screening objective.

Cell-Based Phenotypic Screening Requiring High Membrane Permeability

The trifluoromethoxy substituent confers a calculated logP of 4.55, representing a ~20–35× predicted membrane permeability advantage over the –OCH3 (estimated logP ≈ 3.2) and unsubstituted phenyl (estimated logP ≈ 3.0) analogs . For phenotypic screening campaigns where intracellular target access is rate-limiting for hit identification, this compound is the superior choice among 3-aryl-5-(pyrrol-2-yl)-1,2,4-oxadiazole congeners. The solid physical form and commercial availability from ChemDiv (4995 mg stock) further support its integration into medium-to-high-throughput screening workflows.

Scaffold-Hopping Starting Point for Pyrrolidine-to-Pyrrole Bioisostere Exploration

In antibacterial programs exploring the DNA gyrase inhibitor chemical space, the more potent pyrrolidine-containing 1,2,4-oxadiazole hybrids (IC50 as low as 120 nM) [3] represent the potency-optimized end of the SAR spectrum. The target compound, with its pyrrole ring at position 5, occupies a distinct scaffold-hopping node between the micromolar pyrrole-series and the nanomolar pyrrolidine-series inhibitors. Procuring this compound enables systematic exploration of the pyrrole→pyrrolidine transition, including the effect of N–H donor presence/absence on target binding kinetics, while maintaining the favorable –OCF3 metabolic stability handle. This application is specifically recommended for medicinal chemistry teams seeking to balance potency optimization with ADME property preservation.

Quote Request

Request a Quote for 5-(1H-pyrrol-2-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.